(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
Description
(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1313593-60-0) is a chiral primary amine derivative featuring a 2,6-difluorophenyl substituent and a propylamine backbone. Its molecular formula is C₉H₁₂ClF₂N, with a molecular weight of 207.65 g/mol . The compound is synthesized as a hydrochloride salt to enhance stability and solubility. Key structural attributes include:
Properties
IUPAC Name |
(1R)-1-(2,6-difluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJAJVQNBJWQB-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704239 | |
| Record name | (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313593-60-0, 1217449-47-2 | |
| Record name | Benzenemethanamine, α-ethyl-2,6-difluoro-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313593-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(2,6-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.
Formation of Chiral Intermediate: The aldehyde undergoes a chiral reduction using a chiral catalyst to form ®-2,6-difluorophenylpropan-1-ol.
Amination: The alcohol is then converted to the corresponding amine through an amination reaction using reagents such as ammonia or an amine source.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Organic Chemistry
(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it an essential reagent in synthetic organic chemistry.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties. Its interactions with biological systems are being explored, particularly regarding:
- Receptor Modulation : The compound may interact with specific receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes, affecting metabolic processes within cells.
Biological Research
Preliminary studies indicate that this compound exhibits a range of biological activities. These include:
- Pharmacological Effects : Potential modulation of biochemical pathways related to drug efficacy.
- Toxicity Assessments : Initial investigations into its safety profile highlight the need for careful dosing to avoid adverse effects.
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Difluorophenyl group | Anticancer agents |
| 2,4,6-Tri-substituted-1,3,5-Triazines | Diverse substitution patterns | Antileukotriene agents |
This compound is unique due to its specific structural configuration and distinct chemical properties.
Pharmacokinetics
Research has focused on the absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Notable findings include:
Table 2: Pharmacokinetic Data from Animal Studies
| Study Type | Route of Administration | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI Mice | Oral | 10 | 33 | 0.5 | 5700 |
| NMRI Mice | Intraperitoneal | 10 | 830 | 0.25 | 66,000 |
| HRN Mice | Intraperitoneal | 10 | 3800 | 0.5 | 1,000,000 |
Therapeutic Applications
The compound's potential as a precursor in drug formulations has been highlighted due to its unique structural properties that may facilitate the development of more complex therapeutic agents.
Toxicity Assessments
Investigations into the safety profile have been conducted with early results suggesting that while therapeutic benefits exist, careful consideration of dosing is necessary to mitigate adverse effects.
Mechanism of Action
The mechanism of action of ®-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The fluorine atoms on the phenyl ring enhance its lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural Analogues in the Fluorophenylpropanamine Family
The following table highlights key differences between (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride and related compounds:
Key Observations :
- Substituent Position : The 2,6-difluoro substitution in the target compound creates a sterically hindered aromatic ring, which may reduce metabolic oxidation compared to 2,4- or 2,3-difluoro isomers .
- Chirality : The (R)-configuration distinguishes it from racemic mixtures or enantiomers, impacting biological activity in asymmetric synthesis or receptor binding .
- Backbone Length : Propanamine derivatives (3-carbon chain) may exhibit different pharmacokinetic properties compared to ethanamine analogues (2-carbon) due to increased lipophilicity .
Pharmacological and Physicochemical Properties
Biological Activity
(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine compound notable for its unique structural properties and potential applications in medicinal chemistry. The presence of fluorine atoms on the phenyl ring enhances its lipophilicity and metabolic stability, which may contribute to its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H12ClF2N
- Molar Mass : 207.65 g/mol
- Structure : The compound features a difluorophenyl group attached to a propan-1-amine backbone, providing it with unique characteristics that influence its biological interactions.
The biological activity of this compound is closely linked to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action may involve:
- Receptor Binding : The compound may selectively bind to neurotransmitter receptors, potentially modulating neurotransmitter release and activity.
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in key biochemical pathways, affecting cellular processes such as metabolism and signaling.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Neurotransmitter Modulation : Studies suggest potential applications in treating central nervous system disorders such as depression and anxiety due to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- Pharmacokinetic Studies :
- Therapeutic Applications :
- Antimicrobial Activity :
Data Table: Pharmacokinetic Profile
| Species | Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI Mice | PO | 10 | 33 | 0.50 | 5700 |
| NMRI Mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN Mice | IP | 10 | 3800 | 0.50 | 1,000,000 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride, and how are chiral centers controlled?
- The compound is synthesized via multi-step protocols involving fluorinated benzaldehyde intermediates. For example, 2,6-difluorobenzaldehyde can undergo Grignard reactions with propanal derivatives, followed by catalytic hydrogenation to introduce the amine group. Chiral resolution is achieved using enantioselective catalysts (e.g., Ru-BINAP complexes) or chiral auxiliary agents to ensure >95% enantiomeric excess .
- Key Data : A reported yield of 72% with 96.5% HPLC purity was achieved using trans-cyclopropylmethylamine intermediates .
Q. How is structural characterization performed for this compound?
- 1H/13C NMR confirms the aromatic fluorine substitution pattern (e.g., para/meta coupling constants) and the stereochemistry of the chiral center. HRMS validates the molecular formula (C9H11F2N·HCl, MW 215.65 g/mol). X-ray crystallography may resolve absolute configuration .
- Example : A singlet at δ 6.8–7.2 ppm in 1H NMR indicates 2,6-difluorophenyl protons, while a doublet of doublets at δ 3.1–3.5 ppm confirms the chiral amine .
Q. What analytical methods are used to assess purity and stability?
- HPLC with UV detection (λ = 254 nm) and a C18 column is standard. Karl Fischer titration quantifies water content, critical for hygroscopic hydrochloride salts. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products, with impurities ≤0.5% .
Advanced Research Questions
Q. How do steric and electronic effects of 2,6-difluorophenyl substitution influence reactivity in cross-coupling reactions?
- The fluorine atoms increase electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution rates. Steric hindrance at the 2,6-positions directs reactions to the para position. Computational studies (DFT) show a 15% increase in activation energy for meta-substitution compared to mono-fluorinated analogs .
- Table : Substituent Effects on Reaction Rates
| Substituent Position | Relative Rate (vs. H) |
|---|---|
| 2,6-Difluoro | 2.3 |
| 3,5-Difluoro | 1.8 |
| 4-Fluoro | 1.5 |
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Contradictory activity data (e.g., µM vs. nM IC50 values) may arise from differences in assay conditions or enantiomeric purity. Systematic SAR studies comparing 2,6-difluoro vs. 3,5-difluoro analogs reveal that 2,6-substitution improves target binding affinity by 10-fold due to optimal van der Waals interactions .
- Case Study : In HIV-1 RT inhibition, (R)-2,6-difluoro derivatives showed IC50 = 0.8 µM, while 3,5-difluoro analogs had IC50 = 5.2 µM .
Q. How can computational modeling predict metabolic pathways for this compound?
- In silico tools (e.g., Schrödinger’s ADMET Predictor) identify likely Phase I oxidation sites (e.g., benzylic C-H bonds) and Phase II glucuronidation. MD simulations suggest CYP3A4-mediated N-dealkylation as the primary pathway, with a predicted clearance rate of 12 mL/min/kg .
Methodological Notes
- Synthesis Optimization : Use high-pressure reactors (10–15 bar H2) for hydrogenation steps to reduce reaction time by 30% .
- Impurity Profiling : LC-MS/MS identifies des-fluoro byproducts (e.g., 2-fluorophenyl derivatives) during incomplete halogenation .
- Chiral Purity : Polarimetry ([α]D = +23.5°) and chiral HPLC (Chiralpak AD-H column) ensure >99% enantiomeric excess .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
